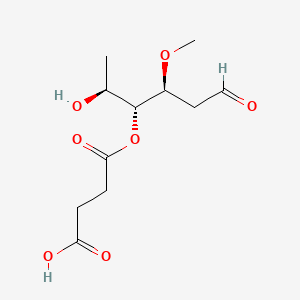

4-O-Succinyl diginose

Description

Contextual Significance as a Glycosidic Moiety in Bioactive Natural Products

The sugar portion of a cardiac glycoside, including moieties like 4-O-Succinyl-L-diginose, plays a critical role in the pharmacokinetic properties of the entire molecule. daffodilvarsity.edu.bd This includes its solubility, how it's absorbed and distributed in tissues, and its half-life. daffodilvarsity.edu.bd Furthermore, the nature of the sugar chain can influence the potency and duration of the glycoside's action. daffodilvarsity.edu.bd Research has shown that the sugar moiety is a key determinant for the isoform selectivity of cardiac glycosides, which is their ability to preferentially bind to specific types of the Na,K-ATPase enzyme, their molecular target. nih.gov While the aglycone part of different cardiac glycosides may bind indiscriminately, the attached sugars guide the molecule to specific enzyme isoforms, which can be crucial for its therapeutic effect. nih.gov The presence of a succinyl group, as in 4-O-Succinyl-L-diginose, represents a further layer of chemical diversity, potentially modifying the molecule's polarity and interaction with biological targets.

Historical Perspective of its Discovery and Initial Characterization

The discovery of 4-O-Succinyl-L-diginose is intrinsically linked to the extensive research on cardiac glycosides from the foxglove plant, particularly Digitalis lanata. nih.govnih.gov The medicinal use of Digitalis species dates back centuries. mhmedical.com However, the isolation and structural elucidation of their active components, the cardiac glycosides, was a major focus of 20th-century natural product chemistry.

During the investigation of glycosides from Digitalis lanata, researchers identified a series of compounds that differed in their sugar components. Through careful hydrolysis—a process of breaking down the molecule with acid or enzymes—the individual sugars could be separated and identified. It was through this process that unique and rare sugars, including diginose and its derivatives, were characterized. The identification of the succinyl group attached to the diginose sugar was a further refinement in understanding the complex structure of these natural products. This discovery highlighted the plant's sophisticated biochemical machinery capable of producing such decorated sugar moieties.

Role within the Broader Field of Specialized Metabolite Research

The study of compounds like 4-O-Succinyl-L-diginose is part of a larger field known as specialized metabolite research. Plants produce a vast array of these specialized metabolites (also called secondary metabolites) that are not essential for their basic survival but play crucial roles in interacting with their environment. oup.com These compounds can act as defense against herbivores, signaling molecules, or attractants for pollinators. nih.gov

Glycosylation, the attachment of sugars to other molecules, is a common theme in specialized metabolism. nih.gov It is a way for organisms to increase the structural diversity, stability, and solubility of compounds. elifesciences.org The addition of other chemical groups, such as the succinyl group in 4-O-Succinyl-L-diginose, further expands this diversity. This process, known as acylation, can significantly alter the properties of the glycoside.

Understanding the biosynthesis of these complex molecules is a key area of research. nih.gov Scientists are working to identify the specific enzymes, such as glycosyltransferases and acyltransferases, that are responsible for creating these unique structures. By studying these pathways, researchers can gain insights into the evolution of chemical diversity in nature and potentially harness these enzymes for biotechnological applications, such as synthesizing novel compounds with improved therapeutic properties. pnnl.gov

Compound Information Table

Structure

2D Structure

3D Structure

Properties

CAS No. |

86402-44-0 |

|---|---|

Molecular Formula |

C11H18O7 |

Molecular Weight |

262.26 g/mol |

IUPAC Name |

4-[(2S,3R,4S)-2-hydroxy-4-methoxy-6-oxohexan-3-yl]oxy-4-oxobutanoic acid |

InChI |

InChI=1S/C11H18O7/c1-7(13)11(8(17-2)5-6-12)18-10(16)4-3-9(14)15/h6-8,11,13H,3-5H2,1-2H3,(H,14,15)/t7-,8-,11+/m0/s1 |

InChI Key |

HHRYJTQDOJCUMQ-DKCNOQQISA-N |

SMILES |

CC(C(C(CC=O)OC)OC(=O)CCC(=O)O)O |

Isomeric SMILES |

C[C@@H]([C@H]([C@H](CC=O)OC)OC(=O)CCC(=O)O)O |

Canonical SMILES |

CC(C(C(CC=O)OC)OC(=O)CCC(=O)O)O |

Other CAS No. |

86402-44-0 |

Synonyms |

4-O-succinyl diginose 4-o-succinyl-L-diginose |

Origin of Product |

United States |

Natural Occurrence and Structural Integration in Anthracycline Antibiotics

Identification as a Sugar Component of Decilorubicin (B1670137)

The new anthracycline antibiotic, decilorubicin, was structurally elucidated through a combination of chemical conversion, degradation, and spectral interpretation. nih.gov This analysis revealed a complex glycosidic structure, including a trisaccharide chain attached to the aglycone. Within this chain, a key component was identified as a succinylated derivative of a deoxysugar. Specifically, chemical analysis identified the presence of a 4-O-succinylated diginose moiety. The succinylation refers to the esterification of the hydroxyl group at the C4 position of the diginose sugar with succinic acid. This structural feature is a distinctive characteristic of decilorubicin's sugar component.

Presence as a Sugar Component of Arugomycin (B1232410)

Arugomycin is another complex anthracycline antibiotic produced by Streptomyces violaceochromogenes. nih.gov Its structural determination was achieved through chemical degradation along with NMR and mass spectral analyses. nih.gov These studies revealed that arugomycin contains a chromophore named arugorol, which is identified as 4'-epi-nogalarol, and two intricate sugar chains. nih.govnih.govvulcanchem.com While structurally related to the sugar in decilorubicin, the analysis of arugomycin identified a (4-O-fumaryl-diginosyl) moiety within one of its sugar chains. nih.gov This indicates the presence of an acylated diginose, but with a fumaryl (B14642384) group instead of a succinyl group. The extensive and unique glycosylation pattern of arugomycin is thought to influence its biological properties, such as solubility and target binding. vulcanchem.com

Glycosidic Linkages and Aglycone Association in Parent Compounds

Decilorubicin: The succinylated diginose is part of a larger trisaccharide chain. This entire chain is attached to the decilorubicin aglycone via an O-glycosidic bond, connecting the anomeric carbon of the first sugar in the chain to a hydroxyl group on the tetracyclic aglycone.

Arugomycin: The fumarylated diginose is a component of one of two separate, elaborate sugar chains. These chains are attached to the aglycone, arugorol. nih.govvulcanchem.com The connection is also an O-glycosidic linkage, a characteristic feature of the anthracycline class of molecules. wikipedia.org

The specific nature and stereochemistry of these glycosidic bonds are crucial for the correct spatial orientation of the sugar chains relative to the aglycone, which in turn affects the molecule's interaction with its biological targets.

Comparative Analysis with Related Deoxysugars in Anthracyclines

The sugar moieties are essential for the pharmacological activity of anthracycline antibiotics. nih.govresearchgate.net They typically interact with the minor groove of DNA and are crucial for the topoisomerase poisoning activity of the drugs. nih.govresearchgate.netmdpi.com While many common anthracyclines like doxorubicin (B1662922) and daunorubicin (B1662515) contain the amino sugar daunosamine, the presence of acylated deoxysugars like 4-O-Succinyl diginose represents a significant structural variation. nih.govwikipedia.orgtaylorandfrancis.com

| Feature | 4-O-Succinyl/Fumaryl Diginose | Daunosamine | L-Rhodinose |

| Basic Structure | Dideoxyhexose | Amino-trideoxyhexose | Trideoxyhexose |

| Key Substituent | C4-Acyl (Succinyl/Fumaryl) group | C3-Amino group | No distinguishing substituent |

| Charge at physiological pH | Negative (due to carboxyl group) | Positive (due to amino group) | Neutral |

| Known Parent Compound(s) | Decilorubicin, Arugomycin | Doxorubicin, Daunorubicin, Idarubicin | Aclarubicin, Landomycin A |

Biosynthesis and Enzymatic Pathways of 4 O Succinyl L Diginose

Precursor Utilization and Initial Glycoside Formation

The biosynthesis of 4-O-succinyl-L-diginose logically commences with the formation of its precursor, L-diginose. This deoxysugar is a component of the glycan chains attached to the steroidal aglycone of certain cardiac glycosides. The formation of such rare sugars typically involves a series of enzymatic modifications of common nucleotide-activated sugars. While the precise pathway to L-diginose is not explicitly detailed in current literature, it is hypothesized to derive from a more common sugar precursor, which is then tailored by a series of enzymes such as dehydratases, epimerases, and reductases.

Once synthesized, L-diginose, in its activated form (likely as a nucleoside diphosphate-sugar, e.g., NDP-L-diginose), is attached to the cardiac glycoside aglycone or a growing glycan chain. This reaction is catalyzed by a glycosyltransferase (GT). In the context of cardiac glycoside biosynthesis in plants like Digitalis purpurea, glycosylation steps are crucial for the molecule's bioactivity and stability. mdpi.com

Enzymatic Succinylation Pathways at the 4-O Position

The defining feature of 4-O-succinyl-L-diginose is the succinyl group at the 4-hydroxyl position. Succinylation is a known post-translational modification of proteins and can also occur on other metabolites. nih.govresearchgate.net This modification involves the transfer of a succinyl group from a donor molecule, typically succinyl-CoA. frontiersin.org

Identification and Characterization of Putative Succinyltransferases

The specific enzyme responsible for the succinylation of L-diginose, a putative succinyltransferase, has not yet been definitively identified or characterized. The identification of such an enzyme would require techniques like transcriptomic and metabolomic analyses of plants known to produce cardiac glycosides containing this sugar. By correlating the presence of the compound with the expression of specific genes, candidate succinyltransferases could be pinpointed. nih.gov The search for these enzymes is a critical step in fully elucidating the biosynthetic pathway.

Co-factor Requirements and Reaction Mechanisms of Succinylation

The reaction mechanism for the succinylation of L-diginose is presumed to follow the general mechanism of other succinyltransferases. This would involve the nucleophilic attack of the 4-hydroxyl group of L-diginose on the thioester bond of succinyl-CoA. This reaction is often dependent on specific co-factors, which can include metal ions or other small molecules that facilitate the proper positioning of the substrates and the catalytic activity of the enzyme. However, without the isolated enzyme, the specific co-factor requirements for the 4-O-succinylation of L-diginose remain speculative.

Genetic Determinants and Biosynthetic Gene Clusters for Diginose and its Succinylated Form

The genes responsible for the biosynthesis of secondary metabolites like cardiac glycosides are often organized into biosynthetic gene clusters (BGCs). nih.govjmicrobiol.or.kr These clusters contain the genes for the enzymes required to produce a specific compound, allowing for coordinated gene expression. nih.gov It is highly probable that the genes for the biosynthesis of L-diginose and its subsequent succinylation are located within a BGC for the final cardiac glycoside.

Identifying these BGCs is a key strategy for discovering the novel enzymes involved in this pathway. beilstein-journals.org Genome mining of organisms that produce 4-O-succinyl-L-diginose-containing cardiac glycosides would be the primary method to locate these clusters. jmicrobiol.or.kr

Metabolic Engineering Strategies for Enhanced or Altered Production

Metabolic engineering offers the potential to increase the production of valuable secondary metabolites or to create novel compounds. mdpi.com Once the genes and enzymes for 4-O-succinyl-L-diginose biosynthesis are identified, several strategies could be employed. Overexpression of key enzymes, such as the putative succinyltransferase, or the entire BGC in a suitable host organism could lead to enhanced production. nih.gov Furthermore, understanding the substrate specificity of the enzymes could allow for the production of novel, altered cardiac glycosides with potentially improved therapeutic properties.

Chemical Synthesis and Semi Synthetic Derivatization Approaches

Total Chemical Synthesis of 4-O-Succinyl-L-Diginose

Stereoselective Glycosidation Methodologies

The cornerstone of synthesizing a glycoside of L-diginose is the stereoselective formation of the glycosidic bond. L-diginose is a 2,6-dideoxy sugar, and the absence of a participating group at the C2 position presents a significant challenge in controlling the stereochemical outcome of the glycosylation reaction. nih.gov The synthesis of 1,2-cis glycosides, in particular, is a notable challenge in carbohydrate chemistry. barc.gov.in

Several methods have been developed to address this challenge. One common approach involves the use of glycosyl donors with non-participating protecting groups, such as benzyl (B1604629) ethers, and employing specific promoters and reaction conditions to favor the desired stereoisomer. For instance, the Koenigs-Knorr reaction, utilizing glycosyl halides (bromides or chlorides) activated by silver salts, is a classical method. barc.gov.in More modern approaches may involve the use of glycosyl triflates, imidates, or phosphates as donors, which can be activated under a variety of conditions to influence the anomeric selectivity. google.comnih.gov The choice of solvent can also play a crucial role, with solvents like diethyl ether or acetonitrile (B52724) capable of influencing the stereochemical outcome through the formation of intermediate species.

A plausible approach for the synthesis of an L-diginose glycoside would start from a protected L-diginose derivative, which itself can be synthesized from precursors like L-rhamnal or via multi-step sequences from tartraldehyde mercaptals. oup.comresearchgate.net This protected diginose unit, activated as a glycosyl donor, would then be reacted with an alcohol acceptor in the presence of a suitable promoter to form the glycosidic linkage.

| Methodology | Glycosyl Donor | Promoter/Activator | Key Features |

| Koenigs-Knorr | Glycosyl Halide | Silver(I) salts (e.g., Ag₂O, AgOTf) | Classic method, can be accelerated with additives. barc.gov.in |

| Imidate Method | Glycosyl Trichloroacetimidate | Lewis Acids (e.g., TMSOTf, BF₃·OEt₂) | Highly reactive donors, versatile. google.com |

| Phosphate Method | Glycosyl Diphenyl Phosphate | Catalytic Bis-thiourea derivatives | Mild conditions, high yields. nih.gov |

Selective Succinylation Strategies at the 4-O Position

With a protected L-diginose glycoside in hand, the next critical step is the regioselective introduction of a succinyl group at the 4-O position. This requires differentiating the C4 hydroxyl from other hydroxyl groups that may be present on the sugar ring or the aglycone. Often, this is achieved through a carefully planned protecting group strategy where the C4 hydroxyl is the only one available for reaction.

Assuming a protecting group scheme that leaves the C4-OH free, the succinylation can be achieved using several standard esterification methods. A common and effective method involves the use of succinic anhydride (B1165640) in the presence of a base and a catalyst. researchgate.net Triethylamine (Et₃N) is often used as the base to neutralize the succinic acid formed, and 4-dimethylaminopyridine (B28879) (DMAP) is a highly effective acylation catalyst. researchgate.net The reaction is typically performed in an aprotic solvent such as dichloromethane (B109758) (DCM) or pyridine.

Another approach involves the use of an activated succinylating agent, such as succinyl chloride, although this is a more reactive and less selective reagent. The mild conditions offered by the succinic anhydride/DMAP system are generally preferred for complex substrates to avoid side reactions. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or mass spectrometry to ensure monosuccinylation and avoid potential disuccinylation if other hydroxyls are present and unmasked.

| Reagent System | Solvent | Key Features |

| Succinic anhydride, Et₃N, DMAP | Dichloromethane (DCM) | Mild conditions, high selectivity, commonly used for ester prodrug synthesis. researchgate.net |

| Succinic anhydride, Pyridine | Pyridine | Pyridine acts as both solvent and base. |

| Succinyl chloride, Base | Aprotic solvent | More reactive, may require stricter control to ensure selectivity. |

Protection-Deprotection Scheme Development

A robust protection-deprotection strategy is fundamental to the success of the total synthesis. researchgate.netbiosynth.com The choice of protecting groups must allow for the selective unmasking of the C4 hydroxyl for succinylation and the final deprotection of all groups to yield the target molecule.

Commonly used protecting groups in carbohydrate synthesis include benzyl ethers (Bn) for "permanent" protection, which are stable to a wide range of conditions and can be removed by catalytic hydrogenation. biosynth.com For temporary protection, acyl groups like acetyl (Ac) or benzoyl (Bz) are often employed, which can be removed under basic conditions (e.g., sodium methoxide (B1231860) in methanol). Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), offer tunable stability and are typically removed with fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF). mpg.de

In a hypothetical synthesis of 4-O-Succinyl-L-diginose, one might envision protecting the anomeric position as a thioglycoside, which is stable during many transformations but can also serve as a glycosyl donor. The other hydroxyl groups could be protected with benzyl ethers. A temporary protecting group, such as a silyl ether, could be placed at the C4 position. Selective removal of the C4 silyl group would expose the hydroxyl for succinylation. Finally, global deprotection via hydrogenation would remove the benzyl ethers and any other reducible groups to afford the final product.

| Protecting Group | Abbreviation | Protection Method | Deprotection Method | Orthogonality |

| Benzyl ether | Bn | NaH, Benzyl bromide | H₂, Pd/C | Stable to acid/base, removed by hydrogenation. biosynth.com |

| Acetyl ester | Ac | Acetic anhydride, Pyridine | NaOMe, MeOH | Stable to acid, removed by base. |

| Benzoyl ester | Bz | Benzoyl chloride, Pyridine | NaOMe, MeOH | More stable than acetyl, removed by base. mpg.de |

| tert-Butyldimethylsilyl ether | TBDMS | TBDMSCl, Imidazole (B134444) | TBAF, THF | Stable to many conditions, removed by fluoride. |

Semi-Synthetic Modification of Diginose-Containing Precursors

An alternative to total synthesis is the semi-synthetic modification of naturally occurring compounds that already contain a diginose moiety or a closely related sugar. Cardiac glycosides, a class of natural products, are well-known to contain various 2,6-dideoxy sugars, including digitoxose, which is structurally similar to diginose. nih.govnih.gov If a natural product containing L-diginose were available, it could serve as a starting material.

The process would involve the enzymatic or chemical cleavage of the glycosidic bond to release the diginose sugar, which would then be isolated and subjected to the selective succinylation reaction as described above. Alternatively, if the goal is to create a succinylated cardiac glycoside analog, one could attempt a regioselective succinylation directly on the intact natural product, provided the C4 hydroxyl of the diginose unit is accessible and can be selectively functionalized over other hydroxyl groups in the molecule. This approach has been applied to other natural products to create derivatives with modified properties.

Regioselective Functionalization and Derivatization of the Succinyl Moiety

The succinyl group itself offers a handle for further chemical modification. The terminal carboxylic acid of the succinyl moiety in 4-O-Succinyl-L-diginose can be functionalized to create a variety of derivatives. For example, it can be converted into an amide by coupling with an amine using standard peptide coupling reagents like HATU or HBTU. It can also be reduced to an alcohol or converted into a different ester.

This derivatization can be used to attach reporter molecules, such as fluorescent dyes or biotin, or to link the sugar to a solid support for use in affinity chromatography or other biochemical assays. The ability to selectively modify this position is a key advantage for creating molecular probes or for structure-activity relationship (SAR) studies. For instance, N-succinyl imidazole has been used for the regioselective surface functionalization of cellulose. glyco.ac.ru

Synthesis of Analogs with Modified Succinyl or Diginose Structures

The synthetic strategies outlined can be adapted to create a wide range of analogs for biological testing or materials science applications.

Modification of the Succinyl Moiety: Instead of succinic anhydride, other cyclic anhydrides like glutaric anhydride or maleic anhydride could be used to vary the length and saturation of the linker. Dicarboxylic acids of varying lengths could also be coupled to the C4 hydroxyl, potentially using one of the two carboxylic acid groups for attachment and leaving the other free for further functionalization.

Modification of the Diginose Structure: The total synthesis approach allows for the modification of the diginose core itself. For example, the 3-O-methyl group could be replaced with other alkyl groups or removed entirely. The stereochemistry at various centers could potentially be altered by starting with different precursors. Furthermore, analogs where the L-diginose is replaced by other rare sugars could be synthesized using similar glycosylation and acylation strategies. The synthesis of various sugar analogs is a common strategy in medicinal chemistry to probe biological function and develop new therapeutic agents.

Enzymatic Transformations and Biocatalytic Applications

Chemoenzymatic Synthesis of 4-O-Succinyl-L-Diginose

Chemoenzymatic synthesis merges the adaptability of chemical methods with the high selectivity of enzymatic catalysts, a strategy particularly effective for complex carbohydrate synthesis. researchgate.netnih.govnih.govd-nb.infomdpi.com A plausible chemoenzymatic route to 4-O-Succinyl-L-Diginose would likely involve a multi-step, one-pot process to enhance efficiency. nih.govmdpi.com

The synthesis could commence with a readily available precursor of L-diginose. An initial chemical step might be required to introduce a succinyl group at the C-4 hydroxyl position. This would be followed by a series of enzymatic transformations to construct the final sugar derivative. Key to this approach is the use of enzymes that can tolerate the succinylated substrate. Lipases, for instance, have been successfully used in the regioselective acylation of sugar moieties in cardiac glycosides, demonstrating the potential for enzymatic introduction of acyl groups like succinyl. mdpi.com

A hypothetical chemoenzymatic pathway could be envisioned as follows:

| Step | Transformation | Catalyst/Reagents | Rationale |

| 1 | Protection of L-Diginose | Chemical protecting groups | To ensure regioselective succinylation at the C-4 position. |

| 2 | Succinylation | Succinic anhydride (B1165640), base | Chemical introduction of the succinyl group. |

| 3 | Deprotection | Chemical or enzymatic | Removal of protecting groups to yield 4-O-Succinyl-L-Diginose. |

| 4 | Alternative Enzymatic Succinylation | Lipase or other acyltransferase, succinyl-CoA or other activated succinate (B1194679) | A direct enzymatic approach on an unprotected or partially protected L-diginose for higher regioselectivity and milder reaction conditions. mdpi.com |

While specific enzymes for the direct succinylation of L-diginose have not been characterized, the broad substrate specificity of some lipases and acyltransferases makes this a promising area for future research.

Enzymatic Desuccinylation and Resuccinylation Studies

The reversible nature of succinylation is a key aspect of its role in biological regulation and a valuable tool in synthetic chemistry. nih.gov Enzymes capable of removing and reattaching the succinyl group from 4-O-Succinyl-L-diginose would be highly valuable for modifying the properties of glycosylated natural products.

Desuccinylation: Hydrolases, particularly esterases, are the primary candidates for catalyzing the removal of the succinyl group. The systematic name for such an enzyme would be a 4-O-succinyl-L-diginose desuccinylase. While no such specific enzyme has been identified, enzymes like succinylglutamate desuccinylase, which acts on a different substrate, demonstrate the existence of hydrolases that specifically recognize and cleave succinyl groups from larger molecules. wikipedia.org Screening of microbial esterase libraries against 4-O-Succinyl-L-diginose could lead to the discovery of novel biocatalysts for this transformation.

Resuccinylation: The enzymatic re-addition of a succinyl group could be achieved using acyltransferases. These enzymes would utilize an activated succinyl donor, such as succinyl-CoA, to transfer the succinyl group back onto the 4-hydroxyl position of L-diginose. This process would be highly dependent on the specificity of the acyltransferase for both the sugar acceptor and the acyl donor.

Glycosyltransferase-Mediated Incorporation of 4-O-Succinyl-L-Diginose

Glycosyltransferases (GTs) are pivotal enzymes that construct complex glycans by transferring a sugar moiety from a nucleotide-sugar donor to an acceptor molecule. nih.govfrontiersin.org The ability of GTs to incorporate modified sugars like 4-O-Succinyl-L-diginose into aglycones or other sugar chains is a powerful strategy for glycodiversification, potentially leading to novel compounds with enhanced or altered biological activities. frontiersin.org

For 4-O-Succinyl-L-diginose to be utilized by a GT, it would first need to be activated, typically as a nucleoside diphosphate (B83284) sugar (e.g., NDP-4-O-Succinyl-L-diginose). This activation would require a set of "sugar activating" enzymes, including a kinase and a nucleotidyltransferase, that can process the modified sugar.

The success of this approach hinges on the promiscuity of the GT, its ability to accept the bulkier, charged 4-O-Succinyl-L-diginose donor. Studies on various GTs have shown that some possess a relaxed substrate specificity, allowing them to transfer modified sugars. nih.gov Identifying or engineering a GT that can accommodate 4-O-Succinyl-L-diginose would be a critical step.

| Enzyme | Substrate(s) | Product | Potential Application |

| Diginose Kinase (hypothetical) | 4-O-Succinyl-L-Diginose, ATP | 4-O-Succinyl-L-Diginose-1-phosphate, ADP | First step in activation. |

| NDP-sugar Pyrophosphorylase | 4-O-Succinyl-L-Diginose-1-phosphate, NTP | NDP-4-O-Succinyl-L-Diginose, PPi | Formation of the activated sugar donor. |

| Promiscuous Glycosyltransferase | NDP-4-O-Succinyl-L-Diginose, Aglycone Acceptor | Glycoside of 4-O-Succinyl-L-Diginose | Creation of novel glycosides. frontiersin.org |

Directed Evolution and Enzyme Engineering for Modified Specificity

Directed evolution has emerged as a powerful strategy for tailoring enzymes to have novel or improved properties, such as enhanced stability, activity, or altered substrate specificity, without requiring detailed knowledge of the enzyme's structure or mechanism. illinois.edunih.govmpg.denobelprize.orgnumberanalytics.comuq.edu.au This approach would be instrumental in developing biocatalysts for the synthesis and manipulation of 4-O-Succinyl-L-diginose.

For instance, if a known glycosyltransferase shows low activity with the activated form of 4-O-Succinyl-L-diginose, directed evolution could be employed to enhance its acceptance of this unnatural substrate. This process involves iterative rounds of gene mutagenesis, expression of the mutant enzymes, and high-throughput screening to identify variants with the desired activity.

Similarly, if a known esterase inefficiently removes the succinyl group, its activity and specificity could be improved through directed evolution. The development of a high-throughput screen to detect desuccinylation would be a critical component of such a project.

Rational and semi-rational design, which use structural and functional information to guide mutations, could also be applied to engineer enzymes with modified specificity for 4-O-Succinyl-L-diginose. numberanalytics.commdpi.comresearchgate.net

Structural Features and Their Academic Implications

Stereochemical Analysis of the Diginose Moiety

The diginose moiety, systematically named 2,6-dideoxy-3-O-methyl-D-ribo-hexopyranose, is a deoxysugar that forms the core of 4-O-Succinyl diginose. Its structure is characterized by the absence of hydroxyl groups at the C2 and C6 positions and a methoxy (B1213986) group at the C3 position. The stereochemistry of a sugar is critical as it dictates its three-dimensional shape and, consequently, its biological recognition and function. nih.govmdpi.com

A molecule's chirality arises from its stereocenters, which are typically carbon atoms bonded to four different groups. wikipedia.org In the pyranose form of diginose, there are four such chiral centers: C1, C3, C4, and C5. The specific arrangement of substituents around these centers defines the sugar's unique stereoisomeric identity. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign an absolute configuration (R or S) to each chiral center. msu.edudummies.com

For the D-ribo-hexopyranose configuration, the substituents at each chiral center are assigned priorities based on atomic number. pharmacy180.com The molecule is then oriented so that the lowest priority group is pointing away from the viewer, and the direction from the highest to the lowest of the remaining three priorities determines the configuration as R (rectus, clockwise) or S (sinister, counter-clockwise). dummies.com The absolute configuration of the chiral centers in the β-anomer of D-diginose has been determined through detailed spectroscopic and crystallographic analyses of related natural products.

Table 1: Stereochemical Configuration of β-D-Diginose This interactive table details the absolute configuration of the chiral centers in the β-D-diginose moiety.

| Chiral Center | Highest Priority Group | Second Priority Group | Third Priority Group | Lowest Priority Group | Configuration |

| C1 (Anomeric) | O5 (ring oxygen) | O-Aglycone | C2 | H | R or S* |

| C3 | O-CH₃ | C4 | C2 | H | R |

| C4 | O-Succinyl | C5 | C3 | H | S |

| C5 | O5 (ring oxygen) | C4 | C6 (CH₃) | H | R |

*The configuration at the anomeric carbon (C1) depends on the orientation of the glycosidic bond, being β (equatorial) or α (axial). amu.edu.az

Conformation and Dynamics of the Succinyl Group

The attachment of a succinyl group via an ester linkage at the 4-hydroxyl position introduces significant conformational flexibility to the molecule. The succinyl group is not rigid; it possesses several rotatable single bonds that allow it to adopt various spatial arrangements. The dynamics of this group are crucial for understanding how the molecule presents itself for intermolecular interactions. nih.gov

The conformation of the succinyl group is primarily defined by the torsion angles (dihedral angles) around the C4-O4 bond, the O4-C=O ester bond, and the C-C single bonds within the succinyl chain itself. Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are powerful tools used to study the conformational preferences and rotational dynamics of such flexible side chains. researchgate.netrsc.org Studies on related acylated natural products show that while there is free rotation, certain conformations are energetically favored. researchgate.netdntb.gov.ua The preferred conformation is often a result of minimizing steric hindrance and optimizing intramolecular interactions, such as hydrogen bonds if applicable. nih.gov The rotational dynamics describe the rate and nature of the interconversion between different conformational states, which can range from rapid, free rotation to slower, more restricted movements. arxiv.orgrsc.org

Table 2: Key Dihedral Angles Defining Succinyl Group Conformation This table outlines the principal dihedral angles that determine the spatial orientation of the 4-O-succinyl group.

| Dihedral Angle | Atoms Involved | Description |

| φ (phi) | C3 - C4 - O4 - C7 | Defines the orientation of the ester group relative to the pyranose ring. |

| ψ (psi) | C4 - O4 - C7 - C8 | Describes the rotation around the ester bond. |

| χ1 (chi1) | O4 - C7 - C8 - C9 | Governs the position of the succinyl chain's central C-C bond. |

| χ2 (chi2) | C7 - C8 - C9 - C10(OOH) | Determines the orientation of the terminal carboxyl group. |

Intermolecular Interactions Governed by the 4-O-Succinyl Group

The 4-O-succinyl group fundamentally alters the molecule's polarity and its capacity for intermolecular interactions. researchgate.net This group introduces new functional sites capable of engaging in hydrogen bonding, which is a critical directional interaction in biological systems. csic.essavemyexams.com

The succinyl moiety contains two carbonyl oxygens (one in the ester and one in the terminal carboxylic acid) and a hydroxyl oxygen in the carboxyl group. These oxygen atoms are strong hydrogen bond acceptors. libretexts.org The hydroxyl proton of the terminal carboxyl group is a potent hydrogen bond donor. These features allow this compound to form a network of hydrogen bonds with water, proteins, or other molecules. ucc.ie Furthermore, the aliphatic methylene (B1212753) (-CH2-CH2-) portion of the succinyl chain provides a region for weaker, non-polar van der Waals forces or hydrophobic interactions, which are also significant in molecular recognition and binding. nih.gov The presence of both polar (carboxyl, ester) and non-polar (methylene) regions makes the succinyl group amphipathic, enabling complex interactions with diverse chemical environments. researchgate.net

Table 3: Potential Intermolecular Interaction Sites of the 4-O-Succinyl Group This interactive table identifies the functional groups on the succinyl moiety and their potential roles in intermolecular bonding.

| Functional Group | Atom(s) | Type of Interaction | Role |

| Ester Carbonyl | Oxygen on C7 | Hydrogen Bond | Acceptor |

| Methylene Groups | Carbons and Hydrogens on C8, C9 | Van der Waals/Hydrophobic | Non-polar interaction |

| Carboxyl Group | Oxygen on C10 (C=O) | Hydrogen Bond | Acceptor |

| Carboxyl Group | Oxygen on C10 (-OH) | Hydrogen Bond | Acceptor |

| Carboxyl Group | Hydrogen on C10 (-OH) | Hydrogen Bond | Donor |

Structural Determinants for Recognition by Biosynthetic and Modifying Enzymes

The specific structure of this compound is a key determinant for its recognition by enzymes. acs.org Biosynthetic enzymes, such as acyltransferases, must recognize both the diginose sugar and the succinyl donor (e.g., Succinyl-CoA) to catalyze the formation of the ester bond at the 4-position. Conversely, modifying enzymes like esterases must recognize the acylated sugar to hydrolyze it. mdpi.com

For a hydrolase (esterase), the recognition determinants would focus on the 4-O-succinyl group. The length, shape, and charge of the succinyl chain are critical. An enzyme's binding pocket might be specifically tailored to fit a four-carbon dicarboxylic acid ester, discriminating against shorter (acetyl) or longer acyl chains. oup.com The terminal carboxyl group of the succinyl moiety could form crucial salt bridges or hydrogen bonds with basic amino acid residues (like lysine (B10760008) or arginine) in the active site, providing a strong anchor point for binding and catalysis. nih.gov The stereochemistry of the underlying sugar also remains important for correctly positioning the ester linkage for hydrolysis. nih.gov

Table 4: Structural Features for Enzyme Recognition This table summarizes the molecular features of this compound that are critical for its interaction with biosynthetic and modifying enzymes.

| Molecular Feature | Importance for Biosynthesis (Acyltransferase) | Importance for Modification (Esterase) |

| Diginose Moiety | ||

| Specific 4-OH group | Defines the site of acylation. | Positions the ester bond correctly within the active site. |

| Stereochemistry (C1, C3, C4, C5) | Ensures proper fit into the enzyme's sugar-binding subsite. | Ensures proper fit and orientation for hydrolysis. |

| 3-O-Methyl group | May act as a key recognition element or steric director. | Contributes to the overall shape recognized by the enzyme. |

| 4-O-Succinyl Group | N/A (This is the product) | |

| Ester Linkage | N/A | The target bond for hydrolytic cleavage. |

| Chain Length (4 carbons) | N/A | The size of the binding pocket determines specificity for the succinyl group. |

| Terminal Carboxyl Group | N/A | Provides a key electrostatic/hydrogen-bonding anchor point for recognition. |

Molecular Mechanisms of Biological Contribution in Anthracycline Activity

Influence of 4-O-Succinyl-L-Diginose on Parent Anthracycline Binding to DNA

While direct comparative binding data for decilorubicin (B1670137) is not extensively available, studies on various anthracyclines demonstrate the critical role of the terminal sugar. For instance, the sugar 2-deoxyfucose confers greater DNA binding ability than rhamnosamine when present at the terminal position of the glycosidic chain. nih.gov This highlights that the specific structure of the terminal sugar, such as 4-O-succinyl-L-diginose, is a key factor in modulating the parent anthracycline's affinity for its DNA target.

Table 1: DNA Binding Affinities of Select Anthracyclines

This table presents binding affinity data for common anthracyclines to illustrate the range of affinities observed. Data for decilorubicin is not available in the cited literature.

| Drug | DNA Source | Binding Constant (K) [M⁻¹] |

|---|---|---|

| Doxorubicin (B1662922) | Calf Thymus DNA | 0.13 - 0.16 x 10⁶ |

| Daunorubicin (B1662515) | Calf Thymus DNA | 0.10 - 0.12 x 10⁶ |

Role in Intercalation Dynamics and Specificity

The primary mode of action for anthracyclines involves the insertion of their flat aglycone core between DNA base pairs, a process known as intercalation. wikipedia.org The sugar moiety, while not intercalating itself, resides in the DNA minor groove and significantly influences the sequence selectivity of this binding. oncotarget.comacs.org Studies comparing decilorubicin with other related anthracyclines, such as nogalamycin (B1679386) and arugomycin (B1232410), have revealed that decilorubicin exhibits a modified DNA sequence selectivity. researchgate.net

This altered specificity is attributed to the unique structural features of decilorubicin, particularly the presence of charged groups at both ends of the molecule. researchgate.net The 4-O-succinyl-L-diginose provides a negatively charged terminus to the trisaccharide chain, which modifies how the molecule aligns and interacts with the edges of the base pairs in the minor groove. In contrast, classic anthracyclines like doxorubicin show a preference for GC-rich sequences. nih.gov The distinct interaction pattern conferred by the succinyl-diginose moiety leads to a different footprint on the DNA, suggesting that it directs the parent anthracycline to a different set of preferred binding sites. researchgate.net This modulation of sequence specificity can have profound implications for the drug's downstream biological effects, including the pattern of gene expression inhibition and the sites of topoisomerase II poisoning.

Modulatory Effects on Topoisomerase II Inhibition (Academic Models)

A primary mechanism of cytotoxicity for anthracyclines is the inhibition of topoisomerase II (Topo II), a nuclear enzyme essential for managing DNA topology during replication and transcription. cuni.czwikipedia.orgnih.gov Anthracyclines act as "poisons" by stabilizing the transient covalent complex formed between Topo II and DNA, which prevents the re-ligation of the DNA strands and leads to the accumulation of lethal double-strand breaks. wikipedia.orgwikipedia.org

The sugar moiety is essential for this process, as it contributes to the stability of the ternary drug-DNA-enzyme complex. nih.gov The specific configuration of the sugars can dramatically influence the drug's ability to act as a Topo II poison. nih.gov For example, some anthracycline analogues that are potent DNA intercalators are ineffective as Topo II poisons, underscoring the specific role of the glycosidic chain in the interaction with the enzyme.

While specific studies detailing the modulatory effect of 4-O-succinyl-L-diginose on Topo II inhibition are limited, its structure suggests a unique interaction. The succinyl group adds flexibility and a negative charge, which could alter the positioning of the entire trisaccharide chain relative to the Topo II enzyme bound to the DNA. This could affect the stability of the cleavage complex, potentially enhancing or diminishing the poisoning effect compared to other anthracyclines. For instance, aclarubicin, which also possesses a trisaccharide chain but lacks the succinyl group, is known to be a catalytic inhibitor of Topo II rather than a poison like doxorubicin under certain conditions, highlighting how sugar chain composition dictates the precise inhibitory mechanism. nih.govnih.gov

Contribution to Cellular Uptake and Subcellular Localization (Non-Clinical)

For an anthracycline to exert its effect, it must first cross the cell membrane and accumulate in the correct subcellular compartment, typically the nucleus where its targets, DNA and Topo II, reside. researchgate.netresearchgate.net Cellular uptake is a complex process influenced by the physicochemical properties of the drug, such as lipophilicity and charge. researchgate.netnih.gov

The 4-O-succinyl-L-diginose moiety significantly impacts these properties. The addition of a succinyl group increases the hydrophilicity of the sugar chain. This can alter the drug's ability to passively diffuse across the lipid bilayer of the cell membrane. While highly lipophilic anthracyclines can readily enter cells, they may also be more susceptible to efflux by resistance pumps. researchgate.net The increased water solubility conferred by the succinyl group may influence the mechanism of cellular entry, potentially favoring transporter-mediated uptake over passive diffusion. giffordbioscience.com

Impact on Resistance Mechanisms at a Molecular Level

The development of multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and it is frequently linked to the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux drugs from the cell. nih.govuniroma1.it The recognition of anthracyclines by these efflux pumps is sensitive to the drug's structure, including its charge and lipophilicity. researchgate.net

The 4-O-succinyl-L-diginose moiety may play a crucial role in circumventing such resistance. P-gp tends to recognize and transport positively charged and more lipophilic anthracyclines. researchgate.netacs.org Decilorubicin, bearing the negatively charged succinyl group, presents a different substrate profile. This negative charge may impair its recognition and binding by the efflux pump, leading to higher intracellular drug accumulation in resistant cells compared to a drug like doxorubicin.

Moreover, aberrant glycosylation on cellular proteins is itself a mechanism of drug resistance. oncotarget.comnih.gov The ability of an anthracycline to overcome resistance can be directly tied to its sugar components. For example, removing the sugar moiety from certain anthracyclines abolishes their ability to act as adjuvants that sensitize resistant bacteria to other antibiotics, demonstrating the crucial role of the glycosidic part in interactions relevant to resistance. oup.com Therefore, the unique 4-O-succinyl-L-diginose structure may allow the parent anthracycline to evade common resistance pathways, potentially offering an advantage in treating drug-resistant tumors.

Table 2: Antibiotic Resistance Profiles for Select Bacteria

This table provides examples of resistance profiles to illustrate the challenges posed by antibiotic resistance. It does not include data for decilorubicin.

| Bacterium | Antibiotic | Resistance Rate (%) |

|---|---|---|

| Vibrio spp. | Ampicillin | 47.27% |

| Vibrio spp. | Cefoxitin | 35.45% |

| Enterococcus spp. | Lincomycin | 96.36% |

| Enterococcus spp. | Ciprofloxacin | 84.55% |

| Serratia marcescens | Ciprofloxacin (2021) | 39.7% |

Sources: frontiersin.orgmdpi.com

Advanced Analytical Methodologies for Research

Spectroscopic Characterization Techniques (e.g., High-Resolution NMR, MS)

Spectroscopic methods are indispensable for the definitive structural elucidation of 4-O-Succinyl diginose. High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic connectivity and molecular mass of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure. For this compound, both ¹H and ¹³C NMR are utilized to confirm the identity and purity of the compound.

¹H NMR: The proton NMR spectrum reveals the number of distinct hydrogen environments and their connectivity through spin-spin coupling. cognitoedu.org The succinyl moiety is characterized by a distinctive A₂B₂ system, typically appearing as two multiplets around 2.6 ppm, corresponding to the two methylene (B1212753) (-CH₂-) groups. task.gda.pldtu.dk The protons on the diginose sugar ring would appear in the region of approximately 3.0 to 5.5 ppm, with their specific chemical shifts and coupling constants being indicative of their stereochemistry. The methoxy (B1213986) group (-OCH₃) on the diginose would produce a sharp singlet around 3.3-3.7 ppm. cognitoedu.org

¹³C NMR: The carbon spectrum shows distinct signals for each carbon atom. The carbonyl carbons of the succinyl ester group are highly deshielded, appearing around 171-175 ppm. dtu.dksemanticscholar.org The methylene carbons of the succinyl group resonate at approximately 29-31 ppm. Carbons of the diginose sugar ring typically appear in the 60-100 ppm range, with the anomeric carbon (C-1) being the most downfield in this range. akjournals.com The methoxy group carbon would be found around 55-60 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for succinate (B1194679) esters and diginose-like sugars.

| Moiety | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Succinyl | -CH₂-C=O | ~2.65 (m) | ~29.0 |

| Succinyl | -CH₂-C=O | ~2.60 (m) | ~30.5 |

| Succinyl | Ester C=O | - | ~172.5 |

| Succinyl | Acid C=O | - | ~174.0 |

| Diginose | H-1 | ~4.8-5.2 (d) | ~95-102 |

| Diginose | H-2 to H-5 | ~3.2-4.5 (m) | ~65-85 |

| Diginose | H-6 (CH₃) | ~1.2-1.4 (d) | ~17-20 |

| Diginose | -OCH₃ | ~3.4-3.7 (s) | ~55-60 |

Note: (s) = singlet, (d) = doublet, (m) = multiplet. Actual shifts can vary based on solvent and other experimental conditions. acs.orglibretexts.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound and to gain structural information through fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₁₁H₁₈O₇. dtu.dk

In tandem MS (MS/MS) analysis, the molecular ion would be expected to undergo characteristic fragmentation. Key fragmentation pathways would likely include:

Neutral loss of the succinic acid moiety: A primary fragmentation would involve the cleavage of the ester bond, leading to the loss of succinic acid (118.09 Da) or succinic anhydride (B1165640) (100.07 Da).

Glycosidic bond cleavage: Fragmentation of the glycosidic bond in a conjugate would release the this compound ion or its fragments.

Sugar ring fragmentation: Subsequent fragmentation of the diginose sugar ring itself can provide further structural confirmation. nih.govnih.gov

Chromatographic Separation and Purification Methodologies

The purification of this compound from natural extracts or synthetic reaction mixtures relies on chromatographic techniques that separate compounds based on their physicochemical properties like polarity and size.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective technique for monitoring reaction progress and assessing the purity of fractions. For polar compounds like glycosides, silica (B1680970) gel plates are commonly used. uni.edu A typical mobile phase for separating cardiac glycosides and their sugar components is a mixture of ethyl acetate, methanol (B129727), and water in various proportions. amu.edu.az Visualization can be achieved using general reagents like sulfuric acid with charring or more specific reagents like Kedde reagent, which reacts with the lactone ring of cardenolides but can also be adapted for visualizing sugar spots under certain conditions. semmelweis.humdpi.com The polarity of this compound, imparted by the carboxyl group and multiple hydroxyls, dictates that more polar solvent systems are required for its migration from the baseline.

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for both analytical quantification and preparative purification of glycosides. creative-proteomics.comnih.gov

Reversed-Phase (RP) HPLC: This is the most common mode, using a non-polar stationary phase (e.g., C18) and a polar mobile phase. A gradient of water (often acidified with formic or trifluoroacetic acid) and a more organic solvent like acetonitrile (B52724) or methanol is used for elution. scielo.br Due to its polarity, this compound would elute relatively early in standard RP-HPLC runs.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for highly polar compounds that are poorly retained on reversed-phase columns. akjournals.com It uses a polar stationary phase (e.g., silica, amino, or diol-based) and a mobile phase with a high concentration of a non-polar organic solvent and a small amount of water. This technique provides excellent separation and purification for polar sugars and their derivatives. akjournals.comscielo.br

Preparative HPLC, using either RP or HILIC modes, allows for the isolation of this compound in high purity and quantities sufficient for further structural and biological studies. nih.gov

Interactive Data Table: Chromatographic Methods for Glycoside Separation

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Application |

| TLC | Silica Gel H | Ethyl Acetate-Methanol-Water (e.g., 8:1:1) | Sulfuric Acid Charring, Kedde Reagent | Purity check, reaction monitoring |

| RP-HPLC | C18, C8 | Water/Acetonitrile or Methanol Gradient | UV (205-220 nm), ELSD, MS | Analytical quantification, purification |

| HILIC | Silica, Amino, Diol | Acetonitrile/Water Gradient (high organic) | ELSD, MS | Purification of highly polar glycosides |

Isotopic Labeling for Biosynthetic Pathway Elucidation

Understanding how this compound is synthesized in nature involves tracing its metabolic origin. Isotopic labeling is a powerful technique for this purpose. grantome.com The general strategy involves feeding a producing organism with a precursor molecule enriched with a stable isotope (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O). nih.govnih.gov

For deoxysugars like diginose, ¹³C-labeled glucose could be supplied to the culture medium. acs.org The organism's metabolic machinery incorporates the labeled carbons into the deoxysugar backbone. The resulting this compound is then isolated and analyzed by MS and NMR.

Mass Spectrometry will show an increase in the molecular mass corresponding to the number of incorporated isotopic labels, confirming the precursor-product relationship. dtu.dk

¹³C NMR Spectroscopy can pinpoint the exact location of each ¹³C label within the molecule, revealing the specific bond-forming and rearrangement reactions of the biosynthetic pathway. grantome.com

This methodology has been instrumental in delineating the complex biosynthetic pathways of many natural products, including the sugar moieties of cardiac glycosides and other secondary metabolites. dtu.dkacs.org

X-ray Crystallography and Cryo-EM for Structural Biology of Conjugates

When this compound is part of a larger molecule, such as a cardiac glycoside, that binds to a protein target, its three-dimensional structure in the bound state is of great interest. X-ray crystallography and, more recently, Cryo-Electron Microscopy (Cryo-EM) are the premier techniques for this structural analysis.

These methods have been used extensively to study the interaction between cardiac glycosides and their target, the Na⁺/K⁺-ATPase pump. nih.govpnas.org High-resolution crystal structures (e.g., PDB IDs: 2ZXE, 4HYT) have revealed the precise atomic details of the binding pocket. nih.govresearchgate.netrcsb.org These studies show how the steroid core of the glycoside inserts into a transmembrane cavity of the protein, while the sugar portion extends towards the extracellular space, often making important contacts with the protein surface or the β-subunit. nih.govpnas.org

Although a structure containing this compound specifically may not be available, these existing structures provide a robust model for how such a succinylated sugar would be oriented. The succinyl group, with its carboxylate, could form specific hydrogen bonds or electrostatic interactions with amino acid residues (e.g., lysine (B10760008), arginine) in the binding site, potentially influencing the binding affinity and kinetics of the entire conjugate molecule.

Quantitative Analysis in Microbial Fermentation Broths

If this compound or its conjugates are produced via microbial fermentation, accurate and sensitive quantification in the complex fermentation broth is essential for process optimization and yield determination. nih.govfrontiersin.org Liquid chromatography-mass spectrometry (LC-MS) is the dominant technique for this task. dtu.dkresearchgate.net

A typical workflow for quantitative analysis involves:

Sample Preparation: The fermentation broth is first centrifuged to remove cells. The supernatant may undergo solid-phase extraction (SPE) to remove interfering matrix components and concentrate the analyte. mdpi.com

Chromatographic Separation: The prepared sample is injected into an HPLC or UHPLC system, typically a reversed-phase column, to separate the analyte from other metabolites. frontiersin.orgresearchgate.net

Mass Spectrometric Detection: The column eluent is directed into a mass spectrometer, usually a triple quadrupole (QqQ) instrument. researchgate.net Quantification is performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). In this mode, the instrument is set to detect a specific precursor ion (the molecular ion of the analyte) and a specific fragment ion generated from it, providing very high selectivity and sensitivity. researchgate.net

Quantification: An internal standard, ideally a stable isotope-labeled version of the analyte, is added at the beginning of the sample preparation to correct for any losses during extraction and for variations in instrument response. A calibration curve is generated using known concentrations of a pure standard to determine the concentration of the analyte in the broth. dtu.dknih.gov

Gas chromatography-mass spectrometry (GC-MS) can also be used, but requires that the non-volatile sugar derivative be chemically modified (derivatized) into a volatile form, for example, by silylation or acetylation, prior to analysis. researchgate.netrestek.commdpi.comrestek.com

Future Research Directions and Unexplored Avenues

Elucidation of Complete Biosynthetic Pathway Enzymes

The biosynthesis of 4-O-Succinyl-L-diginose is a multi-step enzymatic process. While some key enzymes have been identified within the landomycin biosynthetic gene cluster of Streptomyces cyanogenus S136, a complete, biochemically verified pathway remains to be fully elucidated. oup.comnih.gov

Future research should focus on the comprehensive characterization of all enzymes involved in the conversion of a primary sugar phosphate, like glucose-1-phosphate, to the final succinylated deoxysugar. nih.gov This includes not only the enzymes responsible for the core deoxysugar formation but also the specific acyltransferase that adds the succinyl group. Identifying and characterizing these enzymes is of great interest for combinatorial biosynthesis studies. oup.com

Key research questions include:

What is the precise sequence of enzymatic reactions leading to L-diginose?

Which specific enzyme is responsible for the 4-O-succinylation step?

What are the substrate specificities and kinetic parameters of each enzyme in the pathway?

Answering these questions will provide a complete blueprint of the biosynthetic pathway, enabling more targeted and efficient engineering efforts.

Table 1: Key Genes in the Landomycin Biosynthetic Gene Cluster

| Gene | Proposed Function | Relevance to 4-O-Succinyl diginose Biosynthesis |

| lanGT1 | Glycosyltransferase | Potentially involved in attaching sugar moieties. oup.com |

| lanH | NDP-hexose 4,6-dehydratase | Catalyzes an early step in deoxysugar synthesis. nih.gov |

| lanZ2 | NDP-hexose synthetase | Involved in the formation of the nucleotide-activated sugar precursor. nih.gov |

| lanZ3 | NDP-hexose 4-ketoreductase | Catalyzes a reduction step in deoxysugar formation. oup.com |

| lanS | NDP-hexose 2,3-dehydratase | Involved in the deoxygenation of the sugar ring. oup.com |

| lanG | NDP-hexose synthetase | Contributes to the pool of activated sugar precursors. nih.gov |

Rational Design of Novel Anthracycline Analogs Incorporating Modified 4-O-Succinyl-L-Diginose

The unique hexasaccharide chain of landomycin A, which includes 4-O-Succinyl-L-diginose, is crucial for its potent cytotoxic activity. oup.com Modifying this sugar moiety offers a promising strategy for creating novel anthracycline analogs with improved therapeutic properties, such as enhanced efficacy or reduced side effects. researchgate.net

Rational design, guided by an understanding of structure-activity relationships, can be employed to generate these new compounds. acs.org This could involve:

Altering the succinyl group: Replacing it with other acyl groups of varying lengths and functionalities to probe the impact on biological activity.

Modifying the diginose sugar itself: Introducing or removing hydroxyl groups or other functional groups to alter the molecule's interactions with its biological targets.

Enzymatic glycodiversification: Using flexible glycosyltransferases to attach modified sugars to the landomycin aglycone, creating a library of novel glycosylated analogs. nih.gov

These rationally designed analogs could then be synthesized and evaluated for their anticancer properties, potentially leading to the development of next-generation anthracycline drugs.

Mechanistic Studies of Host-Microbe Interactions in Producer Organisms

The producer organism, Streptomyces cyanogenus S136, exists in a complex microbial community. nih.gov While the biosynthesis of landomycin A within this bacterium has been a primary focus, the role of this potent antibiotic in mediating interactions with other microbes in its environment is largely unexplored.

Future research could investigate:

The ecological role of landomycin A: Does it function to inhibit the growth of competing bacteria, or does it have other signaling roles?

Mechanisms of self-resistance: How does S. cyanogenus S136 protect itself from the cytotoxic effects of the landomycin A it produces? Understanding the function of efflux pumps like LanJ is a key part of this. oup.comnih.gov

The influence of environmental cues: How do signals from other microbes or the host environment regulate the expression of the landomycin biosynthetic gene cluster?

Studying these interactions can provide valuable insights into the natural role of landomycin A and may reveal new strategies for manipulating its production. embopress.orgnih.govucsf.edu

Application of Synthetic Biology for Sustainable Production

The natural production of landomycin A in S. cyanogenus S136 can be challenging to control and optimize in laboratory settings. utupub.fi Synthetic biology offers a powerful toolkit to overcome these limitations and develop sustainable methods for producing 4-O-Succinyl-L-diginose and landomycin analogs. frontiersin.orgnumberanalytics.comadlittle.com

Key synthetic biology approaches include:

Heterologous expression: Transferring the entire or parts of the landomycin biosynthetic gene cluster into a more genetically tractable and industrially robust host organism, such as E. coli or other Streptomyces species. researchgate.netfrontiersin.org

Pathway refactoring: Re-engineering the biosynthetic gene cluster by replacing native regulatory elements with well-characterized synthetic promoters and ribosome binding sites to ensure reliable and high-level expression. utupub.finih.gov

Metabolic engineering: Optimizing the host's metabolism to increase the supply of precursors for 4-O-Succinyl-L-diginose biosynthesis, such as succinyl-CoA and the nucleotide sugar building blocks. nih.govjmicrobiol.or.kr

These strategies could lead to more efficient, scalable, and sustainable production of these valuable compounds, making them more accessible for research and potential therapeutic applications. ku.dk

Computational Chemistry and Molecular Dynamics Simulations of 4-O-Succinyl-L-Diginose Interactions

Computational methods, such as molecular dynamics (MD) simulations, provide a powerful lens for studying the dynamic behavior of molecules at an atomic level. nih.govlidsen.comnih.gov Applying these techniques to 4-O-Succinyl-L-diginose can offer profound insights that are difficult to obtain through experimental methods alone.

Future computational studies could focus on:

Enzyme-substrate interactions: Simulating the binding of biosynthetic intermediates to the active sites of enzymes in the pathway to understand the catalytic mechanisms and substrate specificities.

Landomycin-DNA interactions: Modeling how the 4-O-Succinyl-L-diginose moiety of landomycin A interacts with its DNA target to elucidate the molecular basis of its cytotoxicity.

Predicting the properties of novel analogs: Using simulations to predict the binding affinities and conformational dynamics of rationally designed anthracycline analogs, helping to prioritize the most promising candidates for synthesis. dovepress.commdpi.com

These in silico approaches can guide experimental work, accelerate the discovery process, and provide a deeper understanding of the fundamental molecular interactions involving 4-O-Succinyl-L-diginose.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.